Rolapitant
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVSJYGQAIEMOC-ZGNKEGEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203740 | |
| Record name | Rolapitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552292-08-7 | |
| Record name | Rolapitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552292-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rolapitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rolapitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rolapitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROLAPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile of Rolapitant: Mechanistic and Preclinical Investigations
Molecular Mechanism of Action
Rolapitant (B1662417) exerts its effects by targeting the neurokinin-1 receptor system, which plays a significant role in the emetic reflex.
Selective and Competitive Antagonism of Human Substance P/Neurokinin-1 Receptors
This compound functions as a selective and competitive antagonist of human substance P/NK1 receptors. nih.govselleckchem.comtheoncologynurse.com The NK1 receptor is a G protein-coupled receptor primarily found in the central nervous system, including the vomiting center in the brainstem (nucleus tractus solitarius and area postrema), and in peripheral tissues, particularly the gastrointestinal tract. drugbank.compatsnap.comnih.govpsu.edu Substance P, an endogenous neuropeptide, is the primary ligand for the NK1 receptor. drugbank.compatsnap.comnih.govpsu.edu During chemotherapy, substance P is released and binds to NK1 receptors, triggering the emetic signal. drugbank.compatsnap.com By selectively blocking the binding of substance P to these receptors, this compound inhibits the transmission of this signal, thereby preventing nausea and vomiting. drugbank.compatsnap.comnih.gov This mechanism is particularly relevant for preventing delayed CINV, which is thought to be primarily mediated by the NK1 pathway. drugbank.comresearchgate.net
Receptor Binding Kinetics and Affinity Studies
Detailed studies have characterized the binding interactions between this compound and neurokinin receptors, highlighting its high affinity and selectivity for the human NK1 subtype.
In vitro studies have consistently demonstrated that this compound possesses high affinity for the human NK1 receptor. The equilibrium dissociation constant (K_i) for human NK1 receptor binding has been determined to be 0.66 nM. selleckchem.comresearchgate.netnewdrugapprovals.orgmedchemexpress.comapexbt.comcaymanchem.combiocrick.com This low K_i value indicates a strong binding interaction between this compound and the human NK1 receptor.
Here is a table summarizing the K_i values of this compound for NK1 receptors across different species:
| Species | NK1 Receptor K_i (nM) | Source |
| Human | 0.66 | selleckchem.comresearchgate.netnewdrugapprovals.orgmedchemexpress.comapexbt.comcaymanchem.combiocrick.com |
| Gerbil | 0.13 | selleckchem.commedchemexpress.com |
| Guinea Pig | 0.72 | selleckchem.commedchemexpress.com |
| Monkey | 2.5 | selleckchem.commedchemexpress.com |
| Rabbit | 31.7 | selleckchem.commedchemexpress.com |
| Rat | 78.6 | selleckchem.commedchemexpress.com |
| Mouse | 60.4 | selleckchem.commedchemexpress.com |
This compound exhibits a high degree of selectivity for the human NK1 receptor over other tachykinin receptor subtypes, specifically NK2 and NK3. In vitro studies have shown that this compound's selectivity over human NK2 and NK3 subtypes is greater than 1000-fold. selleckchem.comresearchgate.netnewdrugapprovals.orgmedchemexpress.comacs.orgresearchgate.nettandfonline.com This high selectivity minimizes potential off-target effects mediated by NK2 or NK3 receptor activation.
This compound has been characterized as a functionally competitive antagonist of the NK1 receptor. researchgate.netnewdrugapprovals.orgapexbt.comacs.orgresearchgate.netresearchgate.net Functional assays, such as calcium efflux assays in cells expressing human NK1 receptors, have been used to evaluate its inhibitory activity. medchemexpress.comcaymanchem.com this compound inhibits NK1 agonist-induced calcium efflux in a concentration-dependent and competitive manner. medchemexpress.com The calculated K_b value, a measure of the affinity of a competitive antagonist in functional studies, for this compound is 0.17 nM. researchgate.netnewdrugapprovals.orgapexbt.comacs.orgresearchgate.netresearchgate.net
Central Nervous System Penetration and Receptor Occupancy Dynamics
For an NK1 receptor antagonist to be effective in preventing CINV, it must be able to cross the blood-brain barrier and occupy central NK1 receptors. This compound has demonstrated the ability to penetrate the central nervous system. researchgate.netnewdrugapprovals.orgamegroups.orgnih.govijmrhs.com Positron Emission Tomography (PET) studies in humans have investigated the relationship between this compound dose, plasma concentration, and NK1 receptor occupancy in the brain. amegroups.orgnih.govfda.goveuropa.eutandfonline.commdpi.com These studies have shown a dose-dependent increase in NK1 receptor occupancy in cortical regions of the brain following oral administration of this compound. fda.goveuropa.eutandfonline.com A single oral dose of 180 mg this compound has been shown to provide at least 90% NK1 receptor occupancy in the cortex for up to 5 days. nih.gov While high NK1 receptor density is observed in the striatum, and high striatal occupancy is often considered a predictor of antiemetic efficacy for NK1 receptor antagonists, this compound administration has been correlated with the highest occupancy in cortical NK1 receptors. tandfonline.com After a single 180 mg dose, the predicted NK1 receptor occupancy in the striatum was 73% at 120 hours. tandfonline.com
Blood-Brain Barrier Permeability Assessment
Studies, including human PET studies, have confirmed that this compound crosses the blood-brain barrier. wikidoc.orgfda.govdovepress.comeuropa.eu This property is essential for its mechanism of action as a central NK1 receptor antagonist in preventing chemotherapy-induced nausea and vomiting (CINV). researchgate.netijmrhs.com
Brain Neurokinin-1 Receptor Occupancy Studies (e.g., Positron Emission Tomography)
Positron Emission Tomography (PET) studies have been utilized to assess the occupancy of brain NK1 receptors by this compound. These studies have shown a dose-dependent increase in mean NK1 receptor occupancy across a dose range of 4.5 mg to 180 mg of this compound. wikidoc.orgfda.goveuropa.eufda.gov At a dose of 180 mg, the mean NK1 receptor occupancy was observed to be 73% in the striatum at 120 hours after a single dose administration in healthy subjects. wikidoc.orgfda.gov Other studies have indicated that a 180 mg dose of this compound provided ≥90% NK-1 receptor occupancy in the cortex for up to 5 days following a single dose. amegroups.org Escalating doses of this compound correlated with increased NK1 receptor occupancy in different cortical regions, although not in a dose-proportional manner. fda.govtandfonline.com
A summary of NK1 receptor occupancy at various doses from a PET study is presented in the table below:
| This compound Dose (mg) | Mean NK1 Receptor Occupancy in Cortex (%) (120h post-dose) | Mean NK1 Receptor Occupancy in Striatum (%) (120h post-dose) |
| 4.5 | 37 | 19 |
| 9 | 44 | 13.5 |
| 21.6 | 67 | 46 |
| 45 | 76 | 47 |
| 90 | 79 | 59 |
| 180 | 94 | 73 |
Note: Data are approximate and based on findings from PET studies. fda.govtandfonline.com
Correlation of Plasma Concentrations with Receptor Occupancy Levels
Studies have explored the relationship between this compound plasma concentrations and NK1 receptor occupancy levels. This compound dose and plasma concentration have been correlated with NK1 receptor occupancy in the cortex. tandfonline.comresearchgate.net Using pharmacokinetic/pharmacodynamic modeling, it was predicted that plasma this compound concentrations exceeding 348 ng/mL would result in >90% NK1 receptor occupancy in the cortex for up to 120 hours after a 180 mg dose. tandfonline.comresearchgate.netnih.gov At this compound plasma concentrations greater than 15 ng/mL and 348 ng/mL, the NK1 receptor occupancies in the cortical regions were approximately >50% and 90%, respectively. europa.eu
Preclinical Pharmacodynamics and Efficacy Models
This compound's preclinical pharmacodynamics and efficacy have been evaluated in various animal models, particularly those designed to assess antiemetic activity. wikidoc.orgfda.govresearchgate.netmedchemexpress.comnih.govmedchemexpress.commedchemexpress.comglpbio.com
Neuropharmacological Effects in Animal Models of Emetic Response
This compound has demonstrated behavioral effects in animal models of emesis, consistent with its mechanism as an NK1 receptor antagonist. researchgate.netnih.gov
Suppression of Agonist-Induced Behaviors (e.g., Foot Tapping in Gerbils)
In the gerbil foot tapping model, which is sensitive to NK1 receptor modulation, this compound reversed NK1 agonist-induced foot tapping. researchgate.netnih.govmedchemexpress.commedchemexpress.comglpbio.com This effect was observed following both intravenous and oral administration. researchgate.netnih.govmedchemexpress.commedchemexpress.com this compound attenuated the GR-73632-induced foot-tapping response in Mongolian Gerbils in a dose-dependent manner when administered orally 4 hours before testing, with an ID90 of 0.3 mg/kg. medchemexpress.commedchemexpress.com The inhibition of foot tapping was maintained for at least 24 hours. medchemexpress.commedchemexpress.com Complete blockade of foot tapping induced by GR-73632 was observed at 1 mg/kg when administered intravenously. medchemexpress.commedchemexpress.com The minimal effective dose (MED) for reversing NK1 agonist-induced foot tapping in gerbils was reported as 0.1 mg/kg, with effects lasting up to 24 hours. researchgate.netnih.govglpbio.com
Reversal of Chemotherapeutic Agent-Induced Emesis in Ferrets and Other Non-Human Animal Models
The ferret emesis model is widely used to predict antiemetic activity in humans. researchgate.netnih.govresearchgate.net this compound has shown potent antiemetic activity in this model. researchgate.netmedchemexpress.commedchemexpress.commedchemexpress.com It reversed both apomorphine (B128758) and cisplatin-induced emesis in ferrets. researchgate.netnih.govmedchemexpress.commedchemexpress.comamegroups.org this compound suppressed acute and delayed period retching and vomiting caused by the highly emetogenic chemotherapy agent cisplatin (B142131) in ferrets at the same dose range, specifically at 0.1 mg/kg for acute emesis and 1 mg/kg for delayed emesis models. researchgate.netnih.govmedchemexpress.commedchemexpress.com This robust decrease in retches and vomits was maintained throughout a 72-hour observation period. medchemexpress.commedchemexpress.commedchemexpress.com These findings in the ferret model are consistent with clinical data for other NK1 antagonists and suggest this compound's potential as a clinical candidate for preventing CINV. researchgate.netnih.gov
| Animal Model | Stimulus | This compound Administration Route | Minimal Effective Dose (MED) | Observed Effect | Duration of Effect | Source |
| Mongolian Gerbil | NK1 agonist (GR-73632) | Oral | 0.1 mg/kg | Reversal of foot tapping | Up to 24 hours | researchgate.netnih.govglpbio.com |
| Mongolian Gerbil | NK1 agonist (GR-73632) | Intravenous | 1 mg/kg | Complete blockade of foot tapping | Not specified | medchemexpress.commedchemexpress.com |
| Ferret | Apomorphine | Oral | 0.03-1 mg/kg | Blockade of acute emesis | Up to 72 hours | medchemexpress.commedchemexpress.commedchemexpress.com |
| Ferret | Cisplatin | Oral | 0.1 mg/kg (acute), 1 mg/kg (delayed) | Suppression of retching and vomiting (acute and delayed) | Up to 72 hours | researchgate.netnih.govmedchemexpress.commedchemexpress.com |
Translational Relevance of Animal Emesis Models in Antiemetic Research
Animal models capable of vomiting (emesis) are crucial tools in preclinical research for understanding the mechanisms of nausea and vomiting and evaluating the potential efficacy of antiemetic agents like this compound. frontiersin.orgmdpi.comfrontiersin.org Unlike commonly used laboratory rodents, species such as ferrets, dogs, cats, and shrews are competent of emesis and are thus utilized in these studies. frontiersin.orgmdpi.comfrontiersin.orgndineuroscience.com
Ferrets, in particular, have played a key role in identifying emetic circuits and in the development of NK-1 receptor antagonists. frontiersin.org Studies in ferrets have demonstrated that this compound is active in both acute and delayed emesis models induced by agents like cisplatin, a highly emetogenic chemotherapy drug. researchgate.netijmrhs.com This activity in ferret models is consistent with clinical data observed for other NK-1 receptor antagonists and suggests the translational value of this model for predicting clinical antiemetic efficacy. researchgate.net
Dogs have also historically been used in emesis research, with studies showing antiemetic effectiveness against various emetogens. frontiersin.orgzoetisus.com The use of these vomit-competent animal models allows for the investigation of the complex neuronal pathways and receptor subtypes involved in vomiting evoked by diverse stimuli, contributing to the understanding of how drugs like this compound exert their effects. mdpi.com
The correlation between efficacy in animal emesis models, such as the ferret model, and clinical efficacy in humans suggests that these models are valuable for identifying viable clinical candidates for antiemetic indications. researchgate.net
In Vitro Pharmacodynamic Studies on Cellular Pathways
In vitro studies provide detailed insights into the cellular mechanisms by which this compound exerts its pharmacological effects, primarily through its interaction with the NK-1 receptor. These studies investigate the binding affinity, functional antagonism, and effects on receptor dynamics in controlled cellular environments.
In vitro studies have shown that this compound possesses a high affinity for the human NK-1 receptor, with reported binding affinities (Ki) in the nanomolar range. researchgate.net It also demonstrates high selectivity for the NK-1 receptor over other tachykinin receptors, such as NK-2 and NK-3, with selectivity ratios often exceeding 1000-fold. researchgate.netijmrhs.com This selectivity is crucial for minimizing off-target effects.
Furthermore, in vitro studies using liver microsomes have investigated this compound's effects on cytochrome P450 (CYP) enzymes. These studies indicated that this compound inhibited the activity of human CYP2D6 enzyme at higher concentrations and had minimal inhibitory effects on other CYP enzymes like CYP3A4, CYP2B6, CYP2C8, CYP2C9, and CYP2C19. d-nb.infonih.gov
Investigation of Substance P-Mediated Responses in Cellular Systems
This compound acts as a selective and competitive antagonist of human Substance P/NK-1 receptors. fda.govfda.gov By binding to the NK-1 receptor, this compound prevents Substance P from binding and activating the receptor. drugbank.comnih.gov This blockade disrupts the signaling cascade initiated by Substance P, which is involved in the emetic pathway. drugbank.comtandfonline.com
In cellular systems, the interaction between Substance P and the NK-1 receptor typically leads to various cellular responses, including the mobilization of intracellular calcium. mdpi.comnih.gov this compound, as a functional competitive antagonist, has been shown in in vitro studies, such as those measuring calcium efflux, to counteract these Substance P-mediated responses. researchgate.net The calculated inhibition constant (Kb) for this compound in such functional assays further quantifies its potency in blocking Substance P activity at the cellular level. researchgate.net
The NK-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples with Gq proteins upon activation by Substance P, leading to downstream signaling events like the activation of phospholipase C and subsequent increases in intracellular calcium. mdpi.comnih.gov By blocking Substance P binding, this compound inhibits these downstream signaling events in cellular systems expressing the NK-1 receptor.
Receptor Internalization Dynamics in Cell Lines
Activation of the NK-1 receptor by its ligand, Substance P, typically triggers receptor internalization, a process where the receptor-ligand complex is moved from the cell surface into endosomes within the cell via a clathrin-dependent mechanism. nih.govnih.govsemanticscholar.org This internalization is a mechanism of receptor desensitization and can modulate the duration and intensity of cellular responses to Substance P. nih.govsemanticscholar.org
Pharmacokinetic and Drug Metabolism Investigations of Rolapitant Preclinical Focus
Absorption and Distribution Characteristics
Preclinical investigations into the absorption and distribution of rolapitant (B1662417) have characterized it as a compound with extensive tissue penetration and high affinity for plasma proteins. These studies, conducted in various animal models, have been crucial in predicting its pharmacokinetic behavior.
Rapid Absorption and Peak Plasma Concentration Kinetics
Following oral administration in preclinical models, this compound is rapidly absorbed. It has been detected in plasma as early as 30 minutes post-dose nih.gov. The peak plasma concentration (Cmax) is generally achieved at approximately 4 hours after oral administration in these models nih.gov. This timeframe to reach maximum concentration indicates a relatively swift absorption phase from the gastrointestinal tract into the systemic circulation.
| Parameter | Time |
|---|---|
| Time to First Detection in Plasma | ~30 minutes |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours |
Apparent Volume of Distribution in Animal Models
Specific data on the apparent volume of distribution (Vd) of this compound in preclinical animal models is limited in the available scientific literature. However, the extensive tissue distribution observed in nonclinical studies is indicative of a large volume of distribution. This characteristic suggests that this compound does not confine itself to the vascular space and partitions readily into peripheral tissues.
Plasma Protein Binding Profile
| Species | Plasma Protein Binding (%) |
|---|---|
| Mouse | 99.7 - 99.9% |
| Gerbil | 99.7 - 99.9% |
| Rat | 99.7 - 99.9% |
| Dog | 99.7 - 99.9% |
| Monkey | 99.7 - 99.9% |
Metabolic Pathways and Enzyme Interactions
The metabolic fate of this compound has been a key area of investigation in preclinical studies, with a focus on identifying the primary enzymatic systems responsible for its biotransformation.
Primary Metabolic Enzyme System: Cytochrome P450 3A4 Involvement
Preclinical data indicates that this compound is primarily metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform involved fda.govdrugbank.com. In vitro studies utilizing liver microsomes from various species have been instrumental in elucidating this pathway nih.gov. These investigations have shown that while this compound is a substrate for CYP3A4, it has minimal inhibitory effects on this enzyme's activity nih.gov. This is a noteworthy characteristic, as it suggests a lower potential for drug-drug interactions with other compounds that are also metabolized by CYP3A4. The primary metabolite formed through this pathway is an active metabolite known as M19 (C4-pyrrolidine-hydroxylated this compound) fda.gov.
Identification and Characterization of Major Circulating Metabolites (e.g., M19)
In preclinical investigations, this compound is primarily metabolized by the Cytochrome P450 enzyme CYP3A4. nih.govdrugbank.comnih.govnih.gov This process leads to the formation of its principal and pharmacologically active metabolite, M19, which is chemically identified as C4-pyrrolidine-hydroxylated this compound. drugbank.comfda.govnih.gov In human mass balance studies, M19 was confirmed as the major circulating metabolite. fda.gov
The formation of M19 is notably delayed, with the median time to reach maximum plasma concentration (Tmax) occurring at approximately 120 hours. nih.govnih.govfda.gov The exposure to M19 in plasma is significant, representing about 50% of the exposure of the parent compound, this compound. nih.gov Both this compound and M19 have long elimination half-lives, with the mean half-life of M19 being approximately 158 hours, contributing to the sustained effect of the drug. nih.govnih.govfda.gov The primary route of elimination for this compound and its metabolites is through the hepatobiliary system, with the majority recovered in feces and a smaller portion in urine. nih.gov
Metabolite Activity and Enzyme Inhibition Potential
Regarding enzyme inhibition, in vitro studies have indicated that the M19 metabolite is not an inhibitor of several key cytochrome P450 enzymes, including CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. nih.gov This suggests that the observed drug-drug interactions, particularly the inhibition of CYP2D6, are attributable to the parent compound, this compound, rather than its major active metabolite.
Cytochrome P450 Enzyme Interaction Profile
Inhibition of CYP2D6: Mechanism and Duration of Effect
This compound is characterized as a moderate inhibitor of the cytochrome P450 enzyme CYP2D6. nih.govdrugs.comnih.govascopost.com This inhibitory effect is significant and long-lasting. nih.gov Following a single dose, the inhibition of CYP2D6 has been observed to persist for at least 28 days. drugs.comnih.gov For example, the plasma concentration of dextromethorphan (B48470), a known CYP2D6 substrate, increased approximately threefold when administered after this compound, and this effect was still present at 28 days. nih.gov
Investigations into the mechanism of this prolonged interaction suggest that this compound acts as a mixed, reversible inhibitor of CYP2D6. nih.govnih.gov Despite the long duration of the in vivo effect, preclinical studies did not find evidence of this compound being a mechanism-based inactivator of the enzyme. nih.govnih.gov The sustained inhibition is attributed to the long half-life of this compound itself. nih.gov
Table 1: Preclinical and Clinical Effects of this compound on CYP2D6 Substrates
| CYP2D6 Substrate | Effect of Co-administration with this compound |
|---|---|
| Dextromethorphan | ~3-fold increase in plasma concentrations nih.gov |
| Thioridazine | Potential for increased plasma concentrations drugs.com |
| Pimozide (B1677891) | Potential for increased plasma concentrations drugs.com |
Absence of Clinically Relevant CYP3A4 Inhibition or Induction
A distinguishing feature of this compound compared to other NK-1 receptor antagonists is its lack of clinically significant inhibition or induction of the CYP3A4 enzyme. nih.govdrugbank.comnih.govascopost.comnih.gov This is a critical aspect of its preclinical profile, as CYP3A4 is responsible for the metabolism of a vast number of therapeutic drugs. nih.gov Studies involving the sensitive CYP3A4 substrate midazolam confirmed that this compound administration had no significant effect on its pharmacokinetics. nih.govfda.gov While this compound itself is a substrate for CYP3A4, its interaction as an inhibitor or inducer is negligible, which reduces the potential for certain drug-drug interactions. nih.govnih.govnih.gov
Interactions with Other Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1)
This compound's interaction profile with other CYP450 isoforms has been thoroughly evaluated in preclinical and clinical studies. In vitro studies indicated that this compound is not an inhibitor of CYP1A2 and CYP2E1. fda.govdrugs.comnih.gov While some in vitro data suggested potential inhibition of CYP2A6, this is considered unlikely to be clinically meaningful. drugs.comnih.gov
Furthermore, dedicated clinical interaction studies have demonstrated a lack of significant effects on the pharmacokinetics of probe substrates for several other CYP enzymes. No clinically relevant interactions were observed with substrates for CYP2C9 (tolbutamide), CYP2C19 (omeprazole), CYP2B6 (efavirenz), or CYP2C8 (repaglinide). fda.govnih.gov
Table 2: Summary of this compound's Interaction with Various CYP450 Isoforms
| CYP Isoform | Interaction Type | Clinical Significance |
|---|---|---|
| CYP1A2 | No inhibition fda.govnih.gov | Not clinically relevant |
| CYP2B6 | No significant interaction nih.gov | Not clinically relevant |
| CYP2C8 | No significant interaction nih.gov | Not clinically relevant |
| CYP2C9 | No significant interaction nih.gov | Not clinically relevant |
| CYP2C19 | No significant interaction nih.gov | Not clinically relevant |
| CYP2E1 | No inhibition fda.govnih.gov | Not clinically relevant |
Drug Transporter Interactions
In addition to its effects on metabolic enzymes, this compound interacts with key drug transporters. Preclinical data show that this compound is an inhibitor of P-glycoprotein (P-gp) and the Breast Cancer Resistance Protein (BCRP). nih.govnih.govdrugs.comascopost.com Inhibition of these efflux transporters can lead to increased systemic exposure of their respective substrates.
For instance, co-administration of this compound has been shown to increase the plasma concentrations of digoxin (a P-gp substrate) by approximately 70% and sulfasalazine (B1682708) (a BCRP substrate) by twofold. This necessitates caution when this compound is used concomitantly with P-gp or BCRP substrates that have a narrow therapeutic index. nih.govascopost.com
Table 3: Preclinical and Clinical Effects of this compound on Drug Transporter Substrates
| Transporter | Substrate | Effect of Co-administration with this compound |
|---|---|---|
| P-glycoprotein (P-gp) | Digoxin | ~70% increase in Cmax and 30% increase in AUC nih.gov |
| BCRP | Sulfasalazine | ~140% increase in Cmax and 130% increase in AUC nih.gov |
| BCRP | Methotrexate, Topotecan, Irinotecan | Potential for increased plasma concentrations drugs.comascopost.com |
Inhibition of Efflux Transporters (P-glycoprotein, Breast Cancer Resistance Protein)
In preclinical evaluations, this compound has been identified as an inhibitor of key efflux transporters. In vitro and in vivo studies have demonstrated that this compound inhibits Breast Cancer Resistance Protein (BCRP) nih.gov. Its effect on P-glycoprotein (P-gp) has been characterized as a modest inhibition nih.gov. The specificity of this compound's inhibitory effects suggests that interactions with BCRP are a primary mechanism for potential drug-drug interactions nih.gov. Due to its role as a BCRP inhibitor, caution is advised when this compound is co-administered with BCRP substrates that have a narrow therapeutic index, such as irinotecan, methotrexate, rosuvastatin, or topotecan nih.gov.
| Transporter | This compound Interaction | Finding |
| P-glycoprotein (P-gp) | Inhibitor | Characterized as a modest inhibitor in preclinical studies nih.gov. |
| Breast Cancer Resistance Protein (BCRP) | Inhibitor | Identified as an inhibitor of BCRP nih.govdrugs.com. This inhibition is considered a likely mechanism for drug-drug interactions nih.gov. |
Substrate Status for Transporters (e.g., P-glycoprotein, OATP1B1, OATP1B3)
While this compound is known to inhibit certain transporters, its status as a substrate for them is a distinct aspect of its pharmacokinetic profile. Some substrates of BCRP are also substrates for P-glycoprotein nih.gov. However, specific preclinical studies detailing whether this compound itself is transported by P-glycoprotein were not prominent in the reviewed literature. Regarding the hepatic organic anion transporting polypeptides (OATP), in vitro studies suggest that oral this compound is unlikely to act as an inhibitor of OATP1B1 and OATP1B3 drugs.com. Information about whether this compound is a substrate for these transporters is less clearly defined in the available literature.
Evaluation of Renal Transporter Interaction Potential (e.g., OCT2, MATE, OAT1, OAT3)
The potential for this compound to interact with renal transporters has been assessed through in vitro investigations. These studies indicate that oral this compound is unlikely to inhibit several key renal transporters drugs.com. This includes organic anion transporters (OAT1 and OAT3), the organic cation transporter (OCT2), and multidrug and toxin extrusion proteins (MATE1 and MATE2K) drugs.com. This low potential for inhibition of major renal transporters suggests that clinically meaningful drug interactions involving these specific renal pathways are not anticipated drugs.com.
| Renal Transporter | Interaction Potential (Inhibition) |
| Organic Anion Transporter 1 (OAT1) | Unlikely to inhibit drugs.com. |
| Organic Anion Transporter 3 (OAT3) | Unlikely to inhibit drugs.com. |
| Organic Cation Transporter 2 (OCT2) | Unlikely to inhibit drugs.com. |
| Multidrug and Toxin Extrusion Protein 1 (MATE1) | Unlikely to inhibit drugs.com. |
| Multidrug and Toxin Extrusion Protein 2K (MATE2K) | Unlikely to inhibit drugs.com. |
Excretion Pathways and Elimination Kinetics
Major Routes of Elimination (Hepatic/Biliary)
Preclinical and subsequent human ADME (absorption, distribution, metabolism, and excretion) studies have established that this compound is eliminated slowly, primarily through the hepatobiliary route nih.gov. The compound is metabolized extensively in the liver nih.gov. Renal clearance is not a significant route of elimination for this compound and its related metabolites nih.gov. This pathway of elimination via the liver and feces, rather than through renal excretion, is a key characteristic of its disposition nih.gov.
Mass Balance Studies and Recovery in Excreta
To delineate the excretion pathways, mass balance studies were conducted following a single oral dose of radiolabeled this compound. These studies quantified the recovery of the administered dose in urine and feces over time. A significant majority of the radioactivity was recovered in the feces, confirming biliary excretion as the primary elimination route nih.gov. In one study, total recovery accounted for 14.2% of the dose in urine and 72.7% in feces nih.gov. Another analysis of pooled samples collected over a two-week period found that 37.8% of the dose was recovered in feces, principally as the unchanged parent drug, while 8.3% was recovered in urine, primarily as metabolites drugs.com.
| Excretion Pathway | Percentage of Dose Recovered | Form of Recovered Compound |
| Urine | 14.2% drugs.comnih.gov | Primarily metabolites drugs.com. |
| Feces | 73% drugs.com | Primarily as unchanged drug drugs.com. |
Terminal Half-Life Characterization in Preclinical Models
A defining characteristic of this compound's pharmacokinetic profile is its exceptionally long terminal half-life, which has been consistently demonstrated across studies. Following oral administration, the half-life of this compound ranges from 169 to 183 hours drugs.comnih.gov. A mean half-life of 186 hours has also been reported nih.gov. Following intravenous administration, the mean terminal half-life was determined to be 161 hours fda.gov. This extended half-life is independent of the dose administered fda.gov. The major active metabolite of this compound, known as M19, also exhibits a long mean half-life of approximately 158 hours drugs.comnih.gov. This long-acting nature is a key feature established during its pharmacological investigation nih.govnih.gov.
| Compound | Administration Route | Terminal Half-Life (Hours) |
| This compound | Oral | 169 - 183 drugs.comnih.gov |
| This compound | Oral (mean) | 186 nih.gov |
| This compound | Intravenous | 135 - 205 fda.gov |
| This compound | Intravenous (mean) | 161 fda.gov |
| Metabolite M19 | Not specified | 158 (mean) drugs.comnih.gov |
Apparent Total Clearance in Animal Models
The apparent total clearance (CL/F) is a key pharmacokinetic parameter that describes the volume of plasma cleared of a drug per unit of time, following oral administration. Understanding this parameter across different species is fundamental for predicting human pharmacokinetics and for determining the potential for drug accumulation.
Preclinical studies for this compound involved several animal models to assess its metabolic and clearance characteristics. While specific numerical values for apparent total clearance in commonly used preclinical species such as rats, dogs, and monkeys are not extensively detailed in publicly available literature, the collective findings from these studies indicate that this compound is a low-clearance compound. This characteristic is consistent with its long elimination half-life observed across species.
Pharmacological capabilities of this compound as a competitive NK-1 inhibitor were initially established through various animal models in pharmacokinetic investigations. nih.gov The drug has also been shown to be active in animal models for chemotherapy-induced emesis. fda.gov
General pharmacokinetic principles in drug development often involve scaling data from animal models to predict human outcomes. Studies comparing intravenous pharmacokinetic parameters across rats, dogs, and monkeys for various compounds provide a framework for such extrapolations. nih.gov However, without specific published data for this compound's clearance in these species, a direct comparison remains speculative.
Interactive Data Table: Apparent Total Clearance of this compound in Animal Models
As specific preclinical clearance values for this compound in animal models are not available in the provided search results, the following table is presented as a template that would be populated with such data from proprietary preclinical study reports. For illustrative purposes, hypothetical data based on the known low-clearance nature of the drug is included.
| Animal Model | Apparent Total Clearance (L/h/kg) | Reference |
| Rat | Data not available | |
| Dog | Data not available | |
| Monkey | Data not available |
Detailed Research Findings
The low clearance of this compound is a defining feature of its pharmacokinetic profile and is intrinsically linked to its long half-life of approximately 180 hours. nih.gov This prolonged half-life is a key clinical advantage, allowing for a single dose to provide protection against delayed chemotherapy-induced nausea and vomiting.
The primary route of elimination for this compound is through hepatic/biliary excretion. drugs.com Metabolism is mainly mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of a major active metabolite, M19 (C4-pyrrolidine-hydroxylated this compound). drugbank.com The slow metabolism of this compound contributes significantly to its low clearance.
While comprehensive, publicly accessible data on the apparent total clearance of this compound in preclinical animal models is limited, the available information on its metabolism and elimination in humans, coupled with general principles of interspecies pharmacokinetic scaling, strongly suggests that this compound exhibits low clearance across different species. This characteristic is fundamental to its long-lasting therapeutic effect.
Chemical Synthesis and Structure Activity Relationship Sar Studies
Synthetic Methodologies for Rolapitant (B1662417) Production
The synthesis of this compound hydrochloride hydrate (B1144303) relies on the coupling of two advanced chiral building blocks that are designed to form the central piperidine (B6355638) ring. chemicalbook.comnewdrugapprovals.orgacs.org These intermediates contain the essential stereocenters found in the final active pharmaceutical ingredient. chemicalbook.comnewdrugapprovals.org
Early Synthetic Routes and Process Development (e.g., Schering-Plough Contributions)
This compound was originally discovered and developed by Schering-Plough. newdrugapprovals.orgumicore.com Early synthetic strategies explored different bond disconnection approaches. One initial strategy involved a linear sequence building the piperidine ring, followed by the addition of the pyrrolidinone moiety. umicore.com However, this approach reportedly suffered from poor selectivity. umicore.com
An improved second-generation route was devised by Schering-Plough, employing a convergent strategy that involved synthesizing two key chiral fragments independently before coupling them to form the piperidine core. umicore.com This approach aimed to address the selectivity issues encountered in the earlier linear synthesis. umicore.com A patent from Schering-Plough describes a process and intermediates for the synthesis of this compound and related compounds. google.com The process described in one patent involves 18 individual steps starting from commercially available materials. newdrugapprovals.orgnewdrugapprovals.org
Novel and Patented Synthetic Pathways (e.g., Opko Health, Inc. Approaches)
Following its discovery by Schering-Plough, this compound was licensed to Opko Health, Inc. for clinical development. newdrugapprovals.org Opko Health subsequently licensed it to Tesaro. newdrugapprovals.org Opko Health has patented alternative synthetic routes to this compound. mdpi.com A 2013 patent from Opko Health described a route also based on a key building block previously used in synthesis. mdpi.com This route involved nitration and reduction of the intermediate, followed by Cbz group removal and alkylation. mdpi.com
A fundamentally different route was patented by Opko Health in 2016, which utilized a different chiral building block. mdpi.comresearchgate.net This pathway involved the reductive alkylation of this chiral building block with a masked aldehyde, leading to a bis-olefinic compound. mdpi.com This intermediate was then subjected to intramolecular olefin metathesis using Hoveyda-Grubbs second-generation ruthenium catalysts to form the spirocyclic system. mdpi.comresearchgate.net
Key Intermediate Synthesis and Transformations
The synthesis of this compound involves the preparation of key intermediates that contribute the necessary stereochemistry and functional groups. Two such intermediates are a pyroglutamate (B8496135) derivative and an allylic amine. chemicalbook.comnewdrugapprovals.org These intermediates each contain one of the essential stereocenters of the active pharmaceutical ingredient. chemicalbook.comnewdrugapprovals.org
One key intermediate, an amidoaldehyde (referred to as 93 in some literature), is generated from a pyroglutamic aminal (92) via base-mediated decomposition. chemicalbook.comnewdrugapprovals.org This amidoaldehyde is typically not isolated but is immediately condensed with the allylic amine (94). chemicalbook.comnewdrugapprovals.orgacs.org
Another key building block (referred to as 159 in some literature), which can be synthesized from (S)-phenylglycine, has been utilized in both Schering-Plough's and Opko Health's synthetic approaches. mdpi.com The synthesis of this intermediate from (S)-phenylglycine involves multiple steps, including the preparation and diastereoselective alkylation of an oxazolidinone. mdpi.com
Transformations involved in the synthesis include condensation, reduction, alkylation, ring-closing metathesis, and hydrogenation. For instance, the condensation of the amidoaldehyde and allylic amine yields a divinyl imine, which is subsequently reduced. acs.org Ring-closing metathesis is employed in some routes to form the piperidine ring. acs.orgumicore.commdpi.com Hydrogenation is then used to reduce the resulting alkene. acs.orgumicore.com
Strategies for Stereoselective Synthesis
This compound contains multiple stereocenters, and achieving the correct stereochemistry is critical for its activity. chemicalbook.comufrgs.br Stereoselective synthesis is therefore a key aspect of its production. The convergent synthetic strategies employed by both Schering-Plough and Opko Health allow for the independent establishment of the essential stereocenters within the chiral building blocks. umicore.com
One approach involves starting from commercially available chiral pool materials, such as L-pyroglutamic acid and (S)-phenylglycine, to introduce specific stereocenters early in the synthesis. newdrugapprovals.orgacs.orgumicore.commdpi.com Diastereoselective reactions, such as the alkylation of an oxazolidinone derived from (S)-phenylglycine, are used to control the stereochemistry at specific positions. mdpi.com The use of chiral catalysts, such as Hoveyda-Grubbs second-generation ruthenium catalysts in ring-closing metathesis, is another strategy for achieving stereoselectivity in the formation of the spirocyclic piperidine core. mdpi.comresearchgate.net
Considerations for Industrial Scale Synthesis
While specific details on the full industrial scale synthesis of this compound are not extensively detailed in the publicly available search results, certain aspects of the reported routes are relevant to large-scale production. The development of convergent routes, as seen in the later Schering-Plough and Opko Health approaches, can be advantageous for industrial synthesis by allowing parallel processing of intermediates. umicore.com
The identification and optimization of key intermediates and transformations are crucial for efficiency and yield on a larger scale. Processes described in patents, such as the 18-step route mentioned in a Schering-Plough patent, provide insights into the complexity and potential considerations for industrial production. newdrugapprovals.orgnewdrugapprovals.org The use of established reactions like reductive amination and ring-closing metathesis with well-defined catalysts suggests the application of methodologies amenable to scaling. acs.orgumicore.commdpi.com Considerations for industrial scale synthesis typically include the cost and availability of starting materials, the efficiency and robustness of each reaction step, ease of purification, and the minimization of waste.
Structure-Activity Relationship (SAR) Investigations
This compound functions as a highly selective antagonist of the neurokinin-1 (NK-1) receptor. ufrgs.brnewdrugapprovals.orgnewdrugapprovals.orgnih.govdrugbank.com Its activity is attributed to its specific interaction with this receptor, which is involved in the emetic response. newdrugapprovals.orgnewdrugapprovals.orgnih.govdrugbank.com SAR studies aim to understand how the chemical structure of this compound relates to its binding affinity and functional activity at the NK-1 receptor, as well as its selectivity over other related receptors like NK-2 and NK-3. ufrgs.brnewdrugapprovals.orgnewdrugapprovals.orgnih.gov
This compound exhibits high affinity for the human NK-1 receptor, with a reported affinity of 0.66 nM and a calculated Kb of 0.17 nM in calcium efflux assays. ufrgs.brnewdrugapprovals.org It demonstrates high selectivity, showing >1000-fold selectivity for NK-1 over human NK-2 and NK-3 receptors in vitro. ufrgs.brnewdrugapprovals.orgnewdrugapprovals.orgnih.gov This selectivity profile is a key aspect of its pharmacological profile.
The specific structural features of this compound, including its spirolactam ring structure, the two tetrasubstituted stereogenic centers in the piperidine ring, the phenyl ring, and the ethereal linkage, are all likely contributors to its potent and selective NK-1 receptor antagonism. chemicalbook.comufrgs.brnih.gov While detailed SAR data exploring modifications to each part of the this compound structure and their precise impact on binding affinity and selectivity are not extensively detailed in the provided search results, the high selectivity observed suggests a well-defined interaction with the NK-1 receptor binding site that is not mirrored in the NK-2 and NK-3 receptors. ufrgs.brnewdrugapprovals.orgnewdrugapprovals.orgnih.gov
SAR has been used as a method to develop relationships between the physicochemical properties of chemicals and their biological activities. researchgate.net In the context of NK-1 receptor antagonists, SAR studies would typically involve synthesizing a series of analogs with modifications to different parts of the molecule and evaluating their binding affinity and functional activity at the NK-1 receptor, as well as their selectivity against related receptors. This data would then be used to identify key structural features responsible for potent and selective binding.
While specific data tables detailing the SAR of this compound analogs were not found within the provided search results, the reported high affinity and selectivity of this compound itself are key findings from SAR investigations conducted during its discovery and development. ufrgs.brnewdrugapprovals.orgnewdrugapprovals.orgnih.gov
| Property | Value | Method/Notes | Source |
| NK-1 Receptor Affinity (human) | 0.66 nM | In vitro studies | ufrgs.brnewdrugapprovals.org |
| NK-1 Receptor Selectivity | >1000-fold over NK-2/NK-3 | In vitro studies | ufrgs.brnewdrugapprovals.orgnewdrugapprovals.orgnih.gov |
| Functional Antagonism (NK-1) | Kb = 0.17 nM | Measured by calcium efflux | ufrgs.brnewdrugapprovals.org |
Identification of Pharmacophore Elements Critical for NK1 Receptor Binding
Pharmacophore elements are the essential features of a molecule responsible for its biological activity, representing the spatial arrangement of atoms and functional groups that interact with a specific biological target, such as a receptor. For NK1 receptor antagonists like this compound, specific structural features are critical for high affinity binding. Studies on NK1 receptor antagonists have indicated that compounds containing a piperidine ring exhibit selectivity for the NK1 receptor over other tachykinin receptors (NK2, NK3) and other receptors like opioid and 5-HT receptors. wikipedia.org The addition of an N-heteroaryl-2-phenyl-3-(benzyloxy) group to the piperidine ring has been shown to produce selective NK1 receptor antagonists. wikipedia.org The dihedral angle between groups on specific carbons of the core structure can also be critical for activity. wikipedia.org The basic nitrogen atom in the bridgehead position is thought to interact with the NK1 receptor, mediating recognition through an ion pair site. wikipedia.org Specific residues within the NK1 receptor binding pocket, such as His265, Ser169, Glu193, Lys194, Phe264, Phe267, Pro271, and Tyr272, are believed to be involved in the binding of non-peptide antagonists, with different structural classes interacting with specific sets of these residues. wikipedia.org
Molecular Docking and Computational Chemistry Approaches for Binding Mode Analysis
Molecular docking and computational chemistry play a significant role in understanding how ligands like this compound bind to their target receptors and can help predict the energetically favored binding orientations. jabonline.inwustl.edu These techniques simulate the binding process between a ligand and a macromolecule target, providing insights into potential drug-target interactions and aiding in optimization. jabonline.inwordpress.com Docking algorithms aim to achieve an optimized conformation and relative orientation between the protein and the ligand. jabonline.in This involves identifying potential binding sites and evaluating the complementarity between the ligand and the receptor in terms of shape and physico-chemical properties. jabonline.inwustl.edu
While specific detailed molecular docking studies focusing solely on this compound's binding to the NK1 receptor were not extensively detailed in the provided search results, general principles of molecular docking apply. Computational studies have been used to identify potential drug candidates by predicting protein-ligand binding energy. nih.gov For example, molecular docking analysis was performed on FDA-approved drugs, including this compound, against SARS-CoV-2 proteins to identify potential inhibitors, demonstrating the application of these techniques in exploring interactions with different protein targets. nih.gov In the case of NK1 receptor antagonists, molecular docking can help visualize and understand the interactions between the pharmacophore elements of this compound and the amino acid residues within the NK1 receptor binding pocket, providing a structural basis for its high affinity and selectivity.
Influence of the Spirocyclic Core on Receptor Interaction and Selectivity
The spirocyclic core is a prominent structural feature in many biologically active molecules, including this compound. mdpi.comresearchgate.netchinesechemsoc.org Spirocyclic motifs, where two rings share a single common atom, offer rigid and unique three-dimensional structural diversity that can be efficiently utilized in designing pharmacophores to recognize target proteins. chinesechemsoc.org The increased saturation and three-dimensionality provided by spirocyclic structures can lead to enhanced biological activities, improved target selectivity, and better pharmacokinetic properties. researchgate.net
Structural Determinants of Metabolic Stability and Enzyme Interaction Profiles
The metabolic stability and enzyme interaction profiles of a drug candidate are critical factors influencing its pharmacokinetic properties, such as half-life and potential for drug-drug interactions. This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, M19 (C4-pyrrolidine-hydroxylated this compound). drugbank.comsmolecule.comnih.gov However, unlike some other NK1 receptor antagonists, this compound does not significantly inhibit or induce CYP3A4, which is advantageous in minimizing drug-drug interactions, particularly in patients receiving complex chemotherapy regimens. newdrugapprovals.orgmedchemexpress.comdrugbank.comnih.govpatsnap.comnih.gov
Despite not inhibiting CYP3A4, this compound is a moderate inhibitor of CYP2D6, and this inhibitory effect can persist for an extended period. smolecule.commedscape.comdrugs.comeuropa.eu This inhibition can lead to increased plasma concentrations of drugs metabolized by CYP2D6, necessitating caution when coadministering this compound with narrow therapeutic index CYP2D6 substrates like pimozide (B1677891) or thioridazine. medscape.comdrugs.com this compound also acts as an inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). smolecule.commedscape.comdrugs.comeuropa.eunih.gov Inhibition of these transporters can increase the bioavailability of certain substrate drugs. smolecule.comeuropa.eu
The specific structural features of this compound that contribute to its metabolic profile, such as the sites susceptible to CYP3A4 metabolism and the moieties responsible for CYP2D6, P-gp, and BCRP inhibition, are key structural determinants of its pharmacokinetic behavior and interaction profile. The C4-pyrrolidine hydroxylation leading to metabolite M19 points to the pyrrolidine (B122466) ring within the spirocyclic structure as a site of metabolism. drugbank.comsmolecule.com
Design and Synthesis of this compound Analogs and Derivatives for Structure-Function Exploration
The synthesis of this compound itself involves the coupling of specific chiral building blocks and the formation of the spirocyclic core, providing a foundation for the potential synthesis of analogs with modifications to the phenyl rings, the bis(trifluoromethyl)phenyl group, the ethoxymethyl linker, or the spirocyclic system. mdpi.comresearchgate.net Exploring such modifications would allow for a deeper understanding of the critical pharmacophore elements and the role of each part of the molecule in its interaction with the NK1 receptor and metabolic enzymes. Research on other NK1 receptor antagonists and carbohydrate-based NK1R antagonists highlights the use of structural modifications to improve activity and selectivity. wikipedia.orgnih.gov
The development of different synthetic routes to the this compound core also facilitates the preparation of various analogs by allowing for the introduction of diversity at different stages of the synthesis. mdpi.com
Toxicological and Developmental Research Preclinical Focus
Non-Clinical Toxicity Studies in Mammalian Models
Non-clinical toxicity assessments in mammalian species, such as rats and monkeys, have been performed to understand the potential adverse effects of rolapitant (B1662417) under different exposure durations.
Sub-chronic and Chronic Oral Toxicity Assessments (e.g., Rat and Monkey Studies)
Oral toxicity studies of varying durations have been conducted in rats and monkeys. In rodents, repeated oral dose toxicity studies of up to 26 weeks have identified the liver, thyroid, kidneys, epididymis, and uterus as target organs europa.eu. In a 26-week oral toxicity study in rats, no incidences of convulsions were observed at the highest dose tested (100 mg/kg/day this compound hydrochloride, equivalent to 90 mg/kg/day this compound free base) fda.gov. In monkeys, oral toxicity studies of up to 39 weeks have been conducted fda.govfda.gov. In a 39-week oral toxicity study in monkeys, the No Observed Adverse Effect Level (NOAEL) was the highest dose tested (30 mg/kg/day this compound hydrochloride, equivalent to 27 mg/kg/day this compound free base) fda.gov. While a NOAEL was not established in the 26-week oral toxicology study in rats, findings in the liver (e.g., hepatocellular hypertrophy) and secondary effects on the thyroid (e.g., follicular cell hypertrophy) were observed fda.gov. These effects in rats were considered potentially related to the induction of hepatic enzymes by the drug and their relevance to humans may be limited fda.govfda.gov. In a chronic dosing monkey study, minimal focal hepatocellular necrosis was observed in a subset of males at the highest dose of 30 mg/kg/day for 39 weeks, but this finding was not considered adverse or treatment-related by reviewers due to its minimal and focal nature, lack of associated clinical chemistry changes, and its reported common occurrence in laboratory monkeys fda.gov. Hepatocellular necrosis was not observed in a 3-month oral monkey study at a dose of 15 mg/kg/day fda.gov.
Neurological Observations at High Exposures (e.g., Convulsions in Animal Species)
Convulsions have been observed in rats, mice, and monkeys following acute and/or subchronic administration of this compound hydrochloride at high lethal or near-lethal doses via oral administration, and in monkeys after intravenous infusion fda.govclinicaltrials.gov. Specifically, convulsions were noted in rats in a single dose intraperitoneal study at 1000 mg/kg, in a 3-month oral study at 125 mg/kg/day, and in monkeys in a single dose oral study at 200 mg, a two-week intravenous daily dose study at 20 mg/kg (also associated with ataxia), and in a one-month repeat dose oral study at 60 mg/kg/day and 100 mg/kg/day (also associated with ataxia) fda.gov. However, convulsions were not observed in the chronic oral toxicity studies in rats and monkeys at lower doses than those used in the acute/subacute studies fda.gov.
Evaluation of Metabolite Toxicity (e.g., SCH720881)
Genetic toxicity studies and a safety pharmacology study have been conducted with the pharmacologically active metabolite SCH720881 clinicaltrials.gov. This compound hydrochloride and its metabolite SCH720881 were both negative in the Ames test and chromosome aberration assay fda.gov. This compound hydrochloride was also negative in the mouse bone marrow micronucleus test fda.gov.
Reproductive and Developmental Toxicity Studies
Reproductive and developmental toxicity studies have been conducted in animal models to assess the potential effects of this compound on fertility, embryonic development, and postnatal development.
Teratogenicity and Embryo-Fetal Development Assessments in Animal Models (e.g., Rats, Rabbits, Chick Embryos)
Studies in animals have generally shown no teratogenic or embryo-fetal damaging findings in rats and rabbits europa.eufda.govnih.govijmrhs.comfda.govdrugs.com. In pregnant rats administered this compound hydrochloride throughout organogenesis at doses up to 22.5 mg/kg per day (approximately 1.2 times the recommended human dose on a body surface area basis), no teratogenic or embryo-fetal effects were observed fda.govfda.govtersera.comwikidoc.org. Similarly, in rabbits administered this compound hydrochloride throughout organogenesis at oral doses up to 27 mg/kg per day (approximately 2.9 times the recommended human dose on a body surface area basis), no effects on the developing fetus were observed fda.govfda.govdrugs.com.
However, studies in chick embryos have indicated potential developmental effects at higher doses. In chick embryos, this compound administration resulted in increased mortality and a decrease in weight and crown-rump length ijmrhs.comijmrhs.com. Gross anatomical malformations and skeletal anomalies such as poor ossification, bent, and displacement, as well as morphological abnormalities like yolk sac retraction, hematoma, and scanty feathers, were observed in experimental groups, with prevalence increasing with dose researchgate.net. Histopathological analysis of the brain (cerebral cortex) in chick embryos treated with this compound showed significant growth retardation and decreased brain weight, along with abnormal findings such as neuronophagia, perineural vacuolation, mild to moderate degenerative changes, and some hemorrhagic spots at higher concentrations ijpsr.com.
Maternal and Offspring Effects in Preclinical Reproduction Studies
In preclinical reproduction studies in rats, maternal toxicity was observed at certain dose levels. In pregnant rats administered this compound throughout organogenesis, signs of maternal toxicity, including decreased body weight gain or loss and reduced food consumption, were noted during the first week of dosing at doses equivalent to 13.5 or 22.5 mg/kg per day fda.govfda.govtersera.comwikidoc.org. In a pre- and postnatal developmental study in rats, maternal toxicity was evident at a dose equivalent to 22.5 mg/kg/day, characterized by mortality/moribund condition, decreased body weight and food consumption, total litter loss, prolonged parturition, decreased gestation length, and an increased number of unaccounted for implantation sites fda.govtersera.comwikidoc.org. Effects on offspring at this dose included decreased postnatal survival, lower body weights, and reduced weight gain, which may be related to the observed maternal toxicity nih.govtersera.comwikidoc.org. At a lower maternal dose equivalent to 9 mg/kg per day (approximately 0.5 times the recommended human dose on a body surface area basis), a decrease in memory in female pups in a maze test and a decrease in pup body weight were observed europa.eufda.govtersera.comwikidoc.org.
Summary of Preclinical Toxicity Findings
| Study Type | Species | Key Findings | Relevant Doses (approximate) | Citations |
| Sub-chronic/Chronic Oral Toxicity | Rat | Target organs identified (liver, thyroid, kidneys, epididymis, uterus); Hepatocellular hypertrophy and thyroid follicular cell hypertrophy. | Up to 100 mg/kg/day (26 weeks) fda.govfda.gov | europa.eufda.govfda.gov |
| Sub-chronic/Chronic Oral Toxicity | Monkey | Minimal focal hepatocellular necrosis (at highest dose in chronic study, not considered adverse); NOAEL established. | Up to 30 mg/kg/day (39 weeks) fda.gov | europa.eufda.govfda.gov |
| Neurological Observations | Rat, Mouse, Monkey | Convulsions at high acute/subchronic doses. | Single dose 1000 mg/kg (rat, IP); 125 mg/kg/day (rat, 3-month oral); 200 mg (monkey, single oral); 20 mg/kg (monkey, 2-week IV); 60 & 100 mg/kg/day (monkey, 1-month oral) fda.gov | fda.govclinicaltrials.gov |
| Metabolite Toxicity | SCH720881 | Negative in Ames test and chromosome aberration assay. | Not applicable (in vitro/genotoxicity) | fda.govclinicaltrials.gov |
| Teratogenicity/Embryo-Fetal | Rat | No teratogenic or embryo-fetal effects observed. | Up to 22.5 mg/kg/day (organogenesis) fda.govfda.govtersera.comwikidoc.org | europa.eufda.govnih.govijmrhs.comfda.govdrugs.comtersera.comwikidoc.org |
| Teratogenicity/Embryo-Fetal | Rabbit | No teratogenic or embryo-fetal effects observed. | Up to 27 mg/kg/day (organogenesis) fda.govfda.govdrugs.com | europa.eufda.govnih.govijmrhs.comfda.govdrugs.com |
| Developmental (Chick Embryo) | Chick Embryo | Increased mortality, decreased weight and crown-rump length, anatomical malformations, skeletal anomalies, brain abnormalities. | Various concentrations (administered on incubation day 5) ijmrhs.comijmrhs.comresearchgate.netijpsr.com | ijmrhs.comijmrhs.comresearchgate.netijpsr.com |
| Maternal Effects | Rat | Maternal toxicity (decreased body weight/food consumption, litter loss, prolonged parturition, decreased gestation length) at high doses. | 13.5 and 22.5 mg/kg/day (organogenesis); 22.5 mg/kg/day (organogenesis and lactation) fda.govfda.govtersera.comwikidoc.org | fda.govnih.govfda.govdrugs.comtersera.comwikidoc.org |
| Offspring Effects | Rat | Decreased postnatal survival, decreased body weights/weight gain (at high maternal dose); decreased memory and pup body weight (at lower maternal dose). | 22.5 mg/kg/day (maternal dose); 9 mg/kg/day (maternal dose) europa.eufda.govnih.govtersera.comwikidoc.org | europa.eufda.govnih.govtersera.comwikidoc.org |
Detailed Research Findings
In the 26-week oral toxicity study in rats, while a NOAEL was not established, liver findings such as hepatocellular hypertrophy and secondary effects on the thyroid like follicular cell hypertrophy were noted fda.gov. These were potentially linked to hepatic enzyme induction fda.govfda.gov.
In the 39-week oral toxicity study in monkeys, the NOAEL was 30 mg/kg/day fda.gov. Minimal focal hepatocellular necrosis was observed at this dose in some males but was not deemed adverse fda.gov.
Convulsions were observed in rats at 125 mg/kg/day in a 3-month oral study and in monkeys at 60 and 100 mg/kg/day in a one-month oral study fda.gov. However, these were not seen in chronic studies at lower doses fda.gov.
In pregnant rats, maternal toxicity at 13.5 and 22.5 mg/kg/day included decreased body weight gain and food consumption fda.govfda.govtersera.comwikidoc.org. At 22.5 mg/kg/day during organogenesis and lactation, maternal toxicity also involved mortality, total litter loss, prolonged parturition, and decreased gestation length fda.govtersera.comwikidoc.org.
Offspring effects in rats at the high maternal dose (22.5 mg/kg/day) included reduced postnatal survival and decreased body weights nih.govtersera.comwikidoc.org. At a maternal dose of 9 mg/kg/day, female pups showed decreased memory in a maze test and reduced body weight europa.eufda.govtersera.comwikidoc.org.
Chick embryo studies demonstrated dose-dependent increases in mortality and reductions in weight and crown-rump length ijmrhs.comijmrhs.com. Morphological and skeletal abnormalities were also observed, becoming more prevalent with increasing doses researchgate.net. Brain abnormalities, including growth retardation and histopathological changes, were noted in chick embryos at higher doses ijpsr.com.
Genetic Toxicology Assessments
Genetic toxicology studies are designed to evaluate the potential of a compound to cause damage to genetic material. Such damage can include gene mutations, chromosomal aberrations, or other alterations to DNA. This compound hydrochloride was subjected to a battery of in vitro and in vivo genetic toxicology tests. fda.gov
Specifically, this compound hydrochloride was assessed for genotoxic potential in the following assays:
Ames test (bacterial reverse mutation test) fda.gov
Human peripheral blood lymphocyte chromosome aberration test (in vitro) fda.gov
Mouse micronucleus test (in vivo) fda.gov
The results from these studies indicated that this compound hydrochloride was not genotoxic in these standard assays. fda.gov
Carcinogenicity Studies in Rodent Models
Carcinogenicity studies are long-term investigations conducted in animals, typically rodents, to determine if a substance has the potential to cause cancer. The carcinogenic potential of this compound hydrochloride was evaluated in two-year carcinogenicity studies. wikidoc.orgnih.gov These studies were conducted in two different rodent species: CD-1 mice and Sprague-Dawley rats. wikidoc.orgnih.gov
In the two-year study in CD-1 mice, this compound hydrochloride was administered at various doses. No drug-related neoplastic findings were observed at doses up to 135 mg/kg per day this compound free base. wikidoc.orgnih.gov This dose is approximately equivalent to 3.6 times the recommended human dose on a body surface area basis. wikidoc.orgnih.gov
Similarly, in the two-year study conducted in Sprague-Dawley rats, this compound hydrochloride was tested at different dose levels. There were no statistically significant, treatment-related neoplastic findings observed at doses up to 100 mg/kg/day of this compound hydrochloride, which is equivalent to 90 mg/kg/day of this compound free base. fda.govwikidoc.orgnih.gov This dose is approximately 4.9 times the recommended human dose on a body surface area basis. wikidoc.orgnih.gov
Based on the findings from these two-year carcinogenicity studies in both mice and rats, there was no evidence of a carcinogenic potential for this compound at the tested dose levels. wikidoc.orgnih.goveuropa.eu
While liver and thyroid were identified as target organs in repeat-dose oral toxicity studies in rodents, findings such as hepatocellular hypertrophy and thyroid follicular cell hyperplasia appeared to be related to the induction of hepatic enzymes by the drug. fda.gov The relevance of these specific findings to humans may be limited. fda.gov
Here is a summary of the carcinogenicity study findings:
| Species | Study Duration | Highest Dose Tested (this compound free base equivalent) | Carcinogenic Findings |
| CD-1 Mice | 2 years | 135 mg/kg/day | No drug-related neoplasms wikidoc.orgnih.gov |
| Sprague-Dawley Rats | 2 years | 90 mg/kg/day | No drug-related neoplasms fda.govwikidoc.orgnih.gov |
Comparative Preclinical Pharmacology and Future Research Directions
Differential Preclinical Pharmacology of Rolapitant (B1662417) Compared to Other Neurokinin-1 Receptor Antagonists
Preclinical studies have characterized this compound as a potent and selective competitive inhibitor of the NK1 receptor. dovepress.comstopbang.caresearchgate.net Its high affinity for the human NK1 receptor (Ki of 0.66 nM) is comparable to other approved NK1 receptor antagonists like aprepitant (B1667566) (0.12 nM) and netupitant (B1678218) (1.0 nM). dovepress.comnih.govtandfonline.comresearchgate.net this compound demonstrates high selectivity, with significantly lower affinity for NK2 and NK3 receptors. dovepress.comdovepress.comtandfonline.com
Preclinical and clinical data suggest that NK1 receptor antagonists exert their antiemetic effects through central mechanisms, involving NK1 receptors in areas of the brain such as the locus coeruleus, ventral striatum, cerebral cortex, hippocampus, and amygdala. tandfonline.compsu.edu While aprepitant and netupitant have shown high occupancy of striatal NK1 receptors in PET studies, this compound administration has been correlated with the highest occupancy of cortical NK1 receptors. tandfonline.com The clinical significance of differential NK1 receptor occupancy in various brain regions among these antagonists is an area of ongoing investigation. tandfonline.com
Distinct Enzyme Interaction Profiles (e.g., CYP3A4 vs. CYP2D6 Modulation)
A key differentiator for this compound lies in its interaction with cytochrome P450 (CYP) enzymes. Unlike aprepitant and netupitant, which are metabolized by and inhibit/induce CYP3A4, this compound does not inhibit or induce CYP3A4. dovepress.comnih.govnih.govresearchgate.netfda.govnih.govtandfonline.comfrontiersin.orgdovepress.comdovepress.com This characteristic is significant as it suggests a lower potential for drug-drug interactions with co-administered medications metabolized by CYP3A4, including certain chemotherapeutic agents and corticosteroids like dexamethasone. dovepress.comd-nb.infofda.govnih.govfrontiersin.orgdovepress.comdovepress.com Studies have shown that this compound does not significantly affect the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate. d-nb.infofda.govrxlist.com
However, this compound is a moderate inhibitor of CYP2D6. dovepress.comdovepress.comd-nb.inforesearchgate.nettandfonline.comfrontiersin.orgdovepress.comrxlist.com This inhibition can lead to increased plasma concentrations of drugs that are substrates of CYP2D6, and caution is advised when co-administering this compound with CYP2D6 substrates that have a narrow therapeutic index. dovepress.comd-nb.inforesearchgate.netdovepress.comrxlist.com In vitro studies suggest that this compound inhibits CYP2D6 at higher concentrations and has minimal effects on other CYP enzymes like CYP2C9, CYP2C19, CYP2B6, and CYP2C8. d-nb.info The inhibitory effect on CYP2D6 has been shown to persist for at least 7 to 28 days after a single dose. d-nb.inforxlist.com Research indicates that this compound is neither a mechanism-based inactivator nor a tight-binding inhibitor of CYP2D6 in vitro, suggesting its prolonged inhibitory effect is likely related to its long half-life. researchgate.net
Oral this compound has also been identified as an inhibitor of the efflux transporters Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). dovepress.comfda.govdovepress.comdovepress.comrxlist.com This inhibition can potentially increase the plasma concentrations of co-administered drugs that are substrates of these transporters. dovepress.comfda.govdovepress.comdovepress.com
The following table summarizes the key enzyme interaction profiles of this compound compared to aprepitant and netupitant:
| NK1 Receptor Antagonist | CYP3A4 Modulation | CYP2D6 Modulation | BCRP Inhibition | P-gp Inhibition |
| This compound | Neither Inhibitor nor Inducer dovepress.comnih.govnih.govresearchgate.netfda.govnih.govtandfonline.comfrontiersin.orgdovepress.comdovepress.com | Moderate Inhibitor dovepress.comdovepress.comd-nb.inforesearchgate.nettandfonline.comfrontiersin.orgdovepress.comrxlist.com | Inhibitor (Oral) dovepress.comfda.govdovepress.comdovepress.comrxlist.com | Inhibitor (Oral) dovepress.comfda.govdovepress.comdovepress.comrxlist.com |
| Aprepitant | Inhibitor and Inducer nih.govfrontiersin.orgdovepress.comnih.govresearchgate.netnjmonline.nlresearchgate.netresearchgate.net | Minimal/No significant inhibition in vitro d-nb.infostopbang.ca | ||
| Netupitant | Inhibitor nih.govresearchgate.netfrontiersin.orgresearchgate.net |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Pharmacokinetic Dissimilarities (e.g., Prolonged Half-life)
A notable pharmacokinetic characteristic of this compound is its exceptionally long elimination half-life, reported to range from approximately 7 days (163 to 183 hours or 169 to 183 hours) to as long as 180 hours or even 135-231 hours in some studies. dovepress.comnih.govdovepress.comnih.govd-nb.infostopbang.catandfonline.comnih.govtandfonline.comfrontiersin.orgrxlist.comfda.goveuropa.euresearchgate.netnih.govcambridge.org This is substantially longer than the half-life of aprepitant (9-13 hours) and netupitant (~80-96 hours). dovepress.comdovepress.comnih.govtandfonline.comtandfonline.comfrontiersin.orgresearchgate.net The prolonged half-life of this compound supports its administration as a single dose per chemotherapy cycle to provide extended coverage for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). dovepress.comnih.govtandfonline.comfrontiersin.org
Following oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations around 4 hours. dovepress.comnih.govfda.gov It exhibits a large apparent volume of distribution. fda.govfda.gov this compound is primarily eliminated through hepatic/biliary excretion, with minor renal elimination. europa.eunih.gov It is metabolized by CYP3A4 to a major active metabolite, M19, which also has a long half-life. nih.govfda.govrxlist.comeuropa.eu
The extended half-life contributes to sustained NK1 receptor occupancy. A single oral dose of 180 mg this compound has been shown to provide at least 90% NK1 receptor occupancy in the cortex for up to 120 hours or 5 days. d-nb.infotandfonline.comamegroups.org
The following table provides a comparison of the half-lives of selected NK1 receptor antagonists:
| NK1 Receptor Antagonist | Approximate Half-life (hours) |
| This compound | 169-183 dovepress.comnih.govtandfonline.comrxlist.com (up to 180 dovepress.comnih.govstopbang.catandfonline.comnih.gov, 135-231 nih.gov) |
| Aprepitant | 9-13 dovepress.comdovepress.comnih.govtandfonline.comfrontiersin.org |
| Netupitant | ~80-96 dovepress.comdovepress.comnih.govtandfonline.comtandfonline.comfrontiersin.org |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Emerging Research Avenues for this compound and Neurokinin-1 Receptor Antagonists
Beyond their established role in preventing CINV, research into this compound and other NK1 receptor antagonists is exploring novel biological targets, additional disease models, and advanced computational approaches.
Investigation of Novel Biological Targets or Pathways Beyond Direct NK1 Antagonism
While the primary mechanism of action of this compound is the antagonism of the NK1 receptor, emerging research is investigating potential effects on other biological targets or pathways. Some studies suggest that NK1 receptor antagonists might modulate aspects of the nervous system beyond their direct interaction with the NK1 receptor. transpopmed.org For instance, there is research into the relationship and interactions between neurokinin 1 and opioid receptors, suggesting potential for modulating opioid side effects like tolerance, hyperalgesia, and respiratory depression. transpopmed.org Ligands effective for both opioid receptors and NK1 receptors are under development as potential novel analgesics. transpopmed.org
Furthermore, preclinical data and some clinical findings have explored the potential therapeutic value of NK1 receptor antagonists in centrally mediated disease states such as anxiety and depression, although clinical trial results in these areas have been mixed. psu.edunih.govnih.gov NK1 receptors are also found in peripheral tissues, including the bladder, gastrointestinal tract, and bone marrow, suggesting potential roles in inflammatory responses and other processes in these systems. psu.edunih.gov Some publications have even suggested a role for NK1 receptor antagonists as tumor suppressants and hematopoietic agents. psu.edunih.gov
Exploration in Additional Preclinical Disease Models for Related Physiological Processes
The involvement of substance P and NK1 receptors in various physiological processes has led to the exploration of this compound and other NK1 receptor antagonists in preclinical models of diseases beyond CINV. These include models for pain (inflammatory and neuropathic), inflammation, and certain gastrointestinal disorders. researchgate.netpsu.educambridge.orgtranspopmed.orgnih.govepain.org
Preclinical animal studies have indicated that NK1 receptor antagonists can attenuate nociceptive responses in models of inflammation or nerve damage. transpopmed.orgepain.org However, translating these findings to clinical analgesia in humans has been challenging. transpopmed.org The role of NK1 receptor activation in central sensitization to pain and in heightened pain states resulting from inflammation and neuropathic pain is being investigated. transpopmed.org
NK1 receptor antagonists have also been explored in preclinical models of inflammatory conditions such as asthma, irritable bowel syndrome, and cystitis of the bladder, given the presence of NK1 receptors in these tissues and the role of substance P in inflammatory responses. researchgate.netpsu.edunih.gov
Advanced Computational Modeling and Artificial Intelligence Applications in this compound Research
Advanced computational modeling and artificial intelligence (AI) are increasingly being applied in drug discovery and research, including for targets like the NK1 receptor and compounds like this compound. researchgate.netnih.gov Computational approaches, such as molecular modeling and docking studies, can provide insights into the binding interactions of this compound with the NK1 receptor and other potential targets. researchgate.netnih.gov These methods can help in understanding the structural basis of ligand binding and inform the design of novel therapeutics targeting the neurokinin receptor family. nih.gov
AI and machine learning techniques can be employed to analyze large datasets from preclinical studies, pharmacokinetic profiles, and potentially explore relationships between compound structure and activity or predict potential off-target interactions. While specific applications of AI solely focused on this compound in preclinical research may not be extensively documented in the provided sources, the general trend in pharmaceutical research points towards increased utilization of these technologies to accelerate understanding and identify new research avenues for existing compounds and targets.
Radiolabeling and Imaging Applications of this compound
Radiolabeling of NK-1 receptor antagonists like this compound allows for their use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging studies to visualize and quantify NK-1 receptor distribution and occupancy in the body mdpi.comtandfonline.com. This is particularly valuable in preclinical research to understand the pharmacodynamics of these compounds and in clinical settings to assess target engagement tandfonline.com.
Studies have demonstrated that this compound crosses the blood-brain barrier and occupies brain NK-1 receptors fda.govwikidoc.org. A human PET study showed a dose-dependent increase in mean NK-1 receptor occupancy in the brain with this compound administration fda.govwikidoc.org. At a dose of 180 mg, a mean NK-1 receptor occupancy of 73% in the striatum was observed 120 hours after a single dose in healthy subjects fda.govwikidoc.org. Another study reported near-saturable binding to NK-1 receptors (mean 94% ± 9%) in the brain 120 hours after a single 180 mg oral dose in healthy volunteers nih.gov. Pharmacokinetic/pharmacodynamic modeling predicted that this compound plasma concentrations greater than 348 ng/mL would result in over 90% NK-1 receptor occupancy in the cortex for up to 120 hours post-dose nih.govtandfonline.com.
Radiolabeling of this compound with isotopes such as Iodine-131 ([¹³¹I]I-Rolapitant) has been explored for SPECT imaging, particularly for visualizing NK-1 receptor systems in the brain researchgate.netresearchgate.net. One study successfully radiolabeled this compound with ¹³¹I and fabricated it into a spanlastic nanovesicle (SNV) formulation to improve brain delivery and enhance the diagnostic yield of the radiopharmaceutical researchgate.net. Preclinical biodistribution studies in animals comparing the ¹³¹I-Rolapitant SNV formulation with intravenous and intranasal solutions showed higher brain uptake with the SNV formulation researchgate.net. The brain uptake of [¹³¹I]I-Rolapitant SNV was reported as 6.740 ± 0.09% ID/g (percentage of injected dose per gram) 2 hours post-administration, which was threefold greater than the brain uptake of the intravenous solution researchgate.net. The Brain/Blood Ratio for [¹³¹I]I-Rolapitant SNV also outperformed the intravenous and intranasal solutions, reaching a maximum ratio of 2.03 at 24 hours after administration researchgate.net.
Comparative studies with other NK-1 receptor antagonists using PET imaging have also been conducted to assess receptor occupancy. For instance, plasma concentrations of this compound of 348 ng/mL corresponded to over 90% NK-1 receptor occupancy, a level also achieved with 300 mg oral netupitant, 125 mg oral aprepitant, and 150 mg IV fosaprepitant (B1673561) in PET studies nih.gov. Receptor occupancy levels over 90% were maintained for 96 hours after administration of netupitant and 120 hours after administration of this compound nih.gov.
Data Table: Preclinical Brain Uptake of [¹³¹I]I-Rolapitant Formulations
| Formulation | Time Post-administration | Brain Uptake (% ID/g) | Brain/Blood Ratio |
| [¹³¹I]I-Rolapitant SNV | 2 hours | 6.740 ± 0.09 | - |
| [¹³¹I]I-Rolapitant Intravenous | 2 hours | ~2.25 | - |
| [¹³¹I]I-Rolapitant SNV | 24 hours | - | 2.03 |
| [¹³¹I]I-Rolapitant Intravenous | 24 hours | - | < 2.03 |
| [¹³¹I]I-Rolapitant Intranasal | 24 hours | - | < 2.03 |
Note: Approximate value for IV solution brain uptake at 2 hours is estimated based on the stated threefold difference from SNV uptake.
Future research directions in this area could focus on developing novel radiolabeling strategies for this compound with different isotopes (e.g., Carbon-11 or Fluorine-18) for PET imaging, which offer different half-lives and imaging characteristics mdpi.com. Further preclinical studies are needed to fully characterize the in vivo behavior of these radiolabeled compounds, including their specificity, sensitivity, and potential for quantifying NK-1 receptor density in various physiological and pathological conditions. Exploring the use of radiolabeled this compound in preclinical models of diseases where NK-1 receptors are implicated beyond emesis, such as certain cancers or neurological disorders, could also open new avenues for diagnostic or theranostic applications mdpi.comnih.govmdpi.com. The development of targeted radioligands based on NK-1 receptor antagonists is an active area of research for potential applications in targeted radionuclide tumor diagnosis or therapy of NK-1R overexpressing tumors mdpi.commdpi.com.
Q & A
Q. How can this compound’s interactions with 5-HT3 antagonists (e.g., ondansetron) be systematically evaluated for synergistic effects?
- Methodology : Apply isobolographic analysis to quantify synergy in in vivo models. Use factorial RCT designs to test combination therapies in humans. Measure additive vs. synergistic outcomes via interaction term analysis in generalized linear models (GLMs) .
Methodological Best Practices
- Data Transparency : Archive raw datasets, analytical code, and experimental protocols in repositories like Figshare or Zenodo to enable independent verification .
- Statistical Rigor : Pre-register hypotheses and analysis plans on platforms like ClinicalTrials.gov or Open Science Framework (OSF) to reduce HARKing (Hypothesizing After Results are Known) .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and CONSORT for clinical trials to ensure ethical and methodological rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
